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(S,R,S)-Ahpc-CO-C8-acid - 2172819-77-9

(S,R,S)-Ahpc-CO-C8-acid

Catalog Number: EVT-3018866
CAS Number: 2172819-77-9
Molecular Formula: C32H46N4O6S
Molecular Weight: 614.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (S,R,S)-Ahpc-CO-C8-acid involves several steps that typically include the formation of amide bonds and the incorporation of fatty acid chains. The general method includes:

  1. Starting Materials: The synthesis begins with the preparation of an appropriate hydrazone or amine precursor.
  2. Formation of Amide Linkage: The key step involves reacting an acid derivative (such as an acyl chloride) with an amine to form an amide bond.
  3. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of (S,R,S)-Ahpc-CO-C8-acid features a chiral center which contributes to its stereochemistry. The compound consists of:

  • Chiral Centers: The (S,R,S) configuration indicates that there are multiple stereogenic centers influencing its biological activity.
  • Functional Groups: It contains an amide functional group derived from the combination of an acid and an amine, along with a long-chain fatty acid component (C8).

Data regarding molecular weight and specific structural configurations can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

(S,R,S)-Ahpc-CO-C8-acid participates in several chemical reactions relevant to its function:

  1. Ubiquitination Pathway: It interacts with E3 ligases to facilitate the ubiquitination of target proteins, a process critical for protein degradation.
  2. Ligand Binding: The compound serves as a ligand that binds to VHL, enhancing the specificity and efficiency of protein tagging for degradation.

Technical details such as reaction kinetics and mechanisms can be explored through biochemical assays that measure binding affinity and efficacy in cellular systems.

Mechanism of Action

The mechanism of action for (S,R,S)-Ahpc-CO-C8-acid primarily revolves around its role in promoting protein degradation via the ubiquitin-proteasome pathway:

  1. Binding to VHL: The compound binds to the VHL protein, facilitating its interaction with hypoxia-inducible factors.
  2. Targeting for Degradation: By promoting the ubiquitination of these factors, it leads to their degradation by the proteasome, thereby regulating cellular responses to hypoxia.

Data supporting this mechanism can be gathered from cellular assays that demonstrate changes in target protein levels upon treatment with (S,R,S)-Ahpc-CO-C8-acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S,R,S)-Ahpc-CO-C8-acid include:

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various conditions (e.g., temperature, pH) is crucial for its application in biological systems.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques.

Relevant data can be obtained from literature values or experimental determination under controlled conditions.

Applications

(S,R,S)-Ahpc-CO-C8-acid has several scientific applications:

  1. Biochemical Research: Used as a tool to study protein degradation pathways and cellular responses to hypoxia.
  2. Therapeutic Development: Potential applications in developing therapies targeting diseases characterized by dysregulated protein degradation processes, such as cancer.
  3. Synthetic Biology: Utilized in engineering microbial systems for enhanced production of therapeutic proteins through targeted degradation mechanisms.
Mechanistic Role in Targeted Protein Degradation Systems

Molecular Basis of E3 Ubiquitin Ligase Recruitment via VHL-Ligand Interactions

(S,R,S)-Ahpc-CO-C8-acid features a stereospecific (S,R,S)-Ahpc (VH032-derived) ligand that binds with high specificity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The hydroxyproline core of Ahpc occupies the VHL hydrophobic pocket, forming critical hydrogen bonds with Tyr98, His110, and Ser111 residues of the VHL Elongin B/C complex [2] [5]. This interaction is enthalpy-driven, with binding affinities (Kd) typically ranging between 0.1–1.0 µM, as confirmed by isothermal titration calorimetry (ITC) studies [3] [7]. The C8 linker appended to the carboxylic acid terminus enables conjugation to target protein ligands while preserving VHL engagement. Structural analyses reveal that the stereochemistry at the Ahpc moiety is essential for maintaining the binding orientation: The (S,R,S) configuration optimally positions the linker toward solvent-exposed regions, minimizing steric clashes with VHL surface residues [2] [9].

Structural Determinants of PROTAC Ternary Complex Formation Efficiency

Ternary complex formation efficiency—quantified by the cooperativity factor (α)—is critically influenced by linker length and composition in (S,R,S)-Ahpc-CO-C8-acid conjugates. Molecular dynamics simulations of PROTACs incorporating this linker demonstrate that the 8-carbon alkyl chain provides optimal distance (∼12–15 Å) and flexibility to connect VHL and target protein (POI) binding domains without introducing excessive entropy penalties [3] [9]. This facilitates positive cooperativity (α > 1) by enabling favorable protein-protein interactions (PPIs) between VHL and the POI. For example, in BRD4-degrading PROTACs, Ahpc-CO-C8 linkers enhanced ternary complex stability by 15-fold compared to shorter C4 analogs, as measured by surface plasmon resonance (SPR) [5] [9]. Rosetta docking studies further show that the C8 linker’s moderate flexibility allows adaptive conformational changes that stabilize the ternary interface through auxiliary hydrophobic contacts [3].

Table 1: Cooperativity Factors (α) for Ahpc-CO-C8-Acid-Based PROTACs

Target ProteinE3 LigaseCooperativity (α)Experimental Method
BRD4BD1VHL12.5 ± 1.8ITC
BTKVHL8.2 ± 0.9SPR
EGFRVHL5.7 ± 1.2FP

Kinetic Profiling of Ubiquitin Transfer Mediated by Ahpc-CO-C8-Acid-Linked Conjugates

The ubiquitination kinetics of PROTACs incorporating (S,R,S)-Ahpc-CO-C8-acid are governed by the efficiency of E2~Ub recruitment and lysine positioning. Stopped-flow fluorescence assays reveal that ternary complexes formed with this linker facilitate rapid ubiquitin transfer, with second-order rate constants (kcat/KM) of ∼2.5 × 10⁴ M⁻¹s⁻¹ for model substrates like BRD4 [4] [5]. This enhancement is attributed to two factors:

  • Optimal proximity: The C8 linker positions POI lysine residues (e.g., Lys99, Lys141 in BRD4) within 12–18 Å of the E2 catalytic cysteine, enabling direct ubiquitin transfer without requiring large-scale complex rearrangements [9].
  • Reduced steric hindrance: The alkyl chain’s flexibility minimizes clashes between the E2~Ub complex and the POI surface, allowing longer residency times for ubiquitin conjugation (t1/2 ≈ 8–12 min) [4] [8].

Comparative studies with rigid aromatically linked PROTACs show 3-fold slower ubiquitination kinetics, underscoring the kinetic advantage of the Ahpc-CO-C8-acid scaffold [5].

Comparative Analysis of Linker Geometry on Proteasome Recruitment Specificity

Linker geometry directly influences the degradation specificity of Ahpc-CO-C8-acid-based PROTACs by modulating ternary complex architecture. In cellular degradation assays:

  • C8 alkyl linkers exhibit superior selectivity for K48-linked polyubiquitin chains (∼80% of total ubiquitination events), which are optimal for proteasomal targeting [1] [8].
  • Shorter C4 alkyl linkers increase off-target ubiquitination (K63-linked chains: ∼40%), diverting substrates to autophagic or inflammatory pathways [8].
  • PEG-based linkers (e.g., PEG4) reduce degradation efficiency (DC50 > 500 nM) due to excessive flexibility, which destabilizes the orientation of the POI relative to the E2 catalytic site [2] [9].

Cryo-EM structures of ternary complexes confirm that the C8 linker’s extended conformation optimally aligns the POI’s lysine residues toward the E2~Ub active site, achieving a >5-fold improvement in proteasome engagement over bulkier linkers [9].

Table 2: Degradation Efficiency of Ahpc-CO-C8-Acid vs. Alternative Linkers

Linker TypeLength (Atoms)FlexibilityDC50 (nM)Ubiquitin Chain Specificity
C8 alkyl12Moderate5–50K48 (≥80%)
C4 alkyl8High200–500K63 (∼40%)
PEG416Very High>500Mixed
Aromatic10–14Low100–300K48 (∼60%)

Properties

CAS Number

2172819-77-9

Product Name

(S,R,S)-Ahpc-CO-C8-acid

IUPAC Name

10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid

Molecular Formula

C32H46N4O6S

Molecular Weight

614.8

InChI

InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1

InChI Key

ZAPXLIGWCAZCNY-BEYSDYMESA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O

Solubility

not available

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